4-Pyrimidinemethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrimidinemethanethiol typically involves the reaction of pyrimidine derivatives with thiol-containing reagents. One common method includes the nucleophilic substitution of a halogenated pyrimidine with a thiol group. For example, 4-chloromethylpyrimidine can be reacted with sodium hydrosulfide under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Pyrimidinemethanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-Pyrimidinemethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Pyrimidinemethanethiol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or activation of enzymatic functions. The pyrimidine ring can also interact with nucleic acids, affecting DNA or RNA synthesis.
Comparison with Similar Compounds
Pyrimidine: The parent compound, which lacks the thiol group.
4-Pyrimidinemethanol: Similar structure but with a hydroxyl group instead of a thiol group.
4-Pyrimidinemethylamine: Contains an amine group instead of a thiol group.
Uniqueness: 4-Pyrimidinemethanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds and interactions with metal ions, which are not possible with the hydroxyl or amine analogs.
Properties
IUPAC Name |
pyrimidin-4-ylmethanethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c8-3-5-1-2-6-4-7-5/h1-2,4,8H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEMUDOZDCYPLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389003 |
Source
|
Record name | 4-Pyrimidinemethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119979-37-2 |
Source
|
Record name | 4-Pyrimidinemethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.